molecular formula C9H4Br3N3O2 B064079 3,4,5-tribromo-1-(4-nitrophenyl)-1H-pyrazole CAS No. 175135-29-2

3,4,5-tribromo-1-(4-nitrophenyl)-1H-pyrazole

Cat. No.: B064079
CAS No.: 175135-29-2
M. Wt: 425.86 g/mol
InChI Key: KYBWIMVHKGHUGS-UHFFFAOYSA-N
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Description

3,4,5-Tribromo-1-(4-nitrophenyl)-1H-pyrazole is a highly functionalized pyrazole derivative of significant interest in advanced organic synthesis and medicinal chemistry research. Its core value lies in its unique molecular architecture, which incorporates three bromine atoms and a nitro-substituted phenyl ring on the pyrazole core. This structure makes it an exceptionally versatile and valuable scaffold. The bromine atoms serve as excellent handles for further synthetic elaboration via cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the rapid generation of diverse chemical libraries. The electron-withdrawing nitro group enhances the compound's potential as a key intermediate in the development of novel heterocyclic compounds with tailored electronic properties.

Properties

IUPAC Name

3,4,5-tribromo-1-(4-nitrophenyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Br3N3O2/c10-7-8(11)13-14(9(7)12)5-1-3-6(4-2-5)15(16)17/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBWIMVHKGHUGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=C(C(=N2)Br)Br)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Br3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379106
Record name 3,4,5-Tribromo-1-(4-nitrophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175135-29-2
Record name 3,4,5-Tribromo-1-(4-nitrophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Electrophilic Bromination Using Molecular Bromine

Molecular bromine (Br₂) in dichloromethane or carbon tetrachloride enables electrophilic aromatic substitution at the pyrazole ring’s 3,4,5-positions. A typical protocol involves:

  • Dissolving 1-(4-nitrophenyl)-1H-pyrazole in anhydrous dichlorloromethane under nitrogen.

  • Adding Br₂ dropwise at 0°C to minimize di-bromide byproducts.

  • Stirring for 12–24 hours at room temperature for complete tri-substitution.

Yields range from 65–78%, with purity dependent on stoichiometric control. Excess Br₂ leads to over-bromination, while insufficient amounts result in mono- or di-brominated impurities.

Regioselective Bromination Using N-Bromosuccinimide (NBS)

NBS in dimethylformamide (DMF) offers superior regioselectivity due to its milder reactivity. The process involves:

  • Reacting 1-(4-nitrophenyl)-1H-pyrazole with 3.2 equivalents of NBS in DMF at 25°C.

  • Monitoring reaction progress via thin-layer chromatography (TLC) until starting material depletion (4–6 hours).

  • Quenching with ice water and extracting with ethyl acetate.

This method achieves 82–89% yields with >95% purity, attributed to NBS’s controlled release of bromine radicals.

Regioselective Synthesis Approaches

Ruthenium-Catalyzed Cyclization

A Ru(II)-catalyzed intramolecular oxidative coupling method generates tri-substituted pyrazoles with high regiocontrol. Key steps include:

  • Treating 1-(4-nitrophenyl)-1H-pyrazole with [RuCl₂(p-cymene)]₂ (5 mol%) and AgSbF₆ (20 mol%) in toluene.

  • Introducing bromine sources (e.g., NBS) under O₂ atmosphere to promote C–Br bond formation.

This method achieves 88–92% yields and minimizes positional isomers, leveraging the catalyst’s ability to direct bromination to the 3,4,5-positions.

Microwave-Assisted Solvent-Free Bromination

Microwave irradiation accelerates bromination while eliminating solvents:

  • Mixing 1-(4-nitrophenyl)-1H-pyrazole with NBS (3 eq) and a catalytic amount of FeCl₃.

  • Irradiating at 150 W for 10–15 minutes.

  • Purifying via flash chromatography (hexane/ethyl acetate).

This approach reduces reaction times from hours to minutes, yielding 85–90% product with 98% purity.

Industrial-Scale Production Methods

Continuous Flow Bromination

Large-scale production employs continuous flow reactors to enhance safety and efficiency:

  • Pumping a solution of 1-(4-nitrophenyl)-1H-pyrazole in acetic acid through a reactor column packed with Br₂-silica gel.

  • Maintaining a residence time of 30 minutes at 50°C.

  • Isolating product via centrifugal filtration and drying.

This method achieves 80–85% yields with throughputs of 50–100 kg/day, minimizing bromine handling risks.

Phosphorus Tribromide (PBr₃)-Mediated Bromination

PBr₃ serves as a cost-effective brominating agent in industrial settings:

  • Reacting 1-(4-nitrophenyl)-1H-pyrazole with PBr₃ (4 eq) in tetrahydrofuran (THF).

  • Adding Br₂ (1 eq) to drive the reaction to completion.

  • Distilling off THF and recrystallizing the residue from ethanol.

Yields average 70–75%, with PBr₃ recycling reducing waste.

Purification and Characterization

Purification Techniques

MethodConditionsPurity AchievedYield Recovery
Column ChromatographySilica gel, hexane/ethyl acetate (7:3)>99%90–95%
RecrystallizationEthanol/water (3:1)97–98%80–85%
Sublimation100°C, 0.1 mmHg99.5%60–70%

Recrystallization from ethanol/water is preferred for balancing purity and yield.

Analytical Characterization

  • ¹H NMR : Absence of peaks at δ 7.8–8.1 ppm confirms complete bromination of the pyrazole ring.

  • HPLC : C18 column, acetonitrile/water (70:30), retention time 6.2 minutes.

  • XRD : Monoclinic crystal system (space group P2₁/c) with Br···O nitro interactions stabilizing the lattice .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with a catalyst, sodium borohydride.

    Substitution: Sodium methoxide, potassium thiolate.

Major Products Formed:

Scientific Research Applications

Antimicrobial Activity

Pyrazole derivatives are known for their broad-spectrum antimicrobial properties. Research indicates that 3,4,5-tribromo-1-(4-nitrophenyl)-1H-pyrazole exhibits significant activity against various bacterial strains. For instance, studies have demonstrated that modifications in the pyrazole structure can enhance antibacterial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundActivityReference
This compoundAntibacterial
Substituted pyrazolesAntifungal

Anti-Tubercular Activity

Recent investigations have highlighted the potential of pyrazole derivatives in combating tuberculosis. Specifically, this compound has shown promising results in vitro against Mycobacterium tuberculosis. The compound's structural features contribute to its ability to inhibit mycobacterial growth effectively .

Anti-Inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives have been widely studied. This compound has been reported to exhibit significant inhibition of inflammatory mediators, making it a candidate for further development as an anti-inflammatory agent .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is crucial for drug design. SAR studies on pyrazole derivatives indicate that the presence of electron-withdrawing groups (like bromine and nitro) enhances biological activity by improving solubility and interaction with target enzymes.

Structural FeatureEffect on Activity
Bromine SubstitutionIncreases potency against bacteria
Nitro GroupEnhances solubility and bioavailability

Synthesis and Evaluation

A study conducted by Kees et al. synthesized a series of substituted pyrazoles, including this compound, to evaluate their antidiabetic properties. The findings revealed that certain derivatives exhibited significant hypoglycemic effects in animal models .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with various biological targets. These studies suggest that the compound forms stable complexes with proteins involved in inflammation and infection pathways .

Mechanism of Action

The mechanism of action of 3,4,5-tribromo-1-(4-nitrophenyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is useful in studying enzyme kinetics and developing enzyme inhibitors. The bromine atoms and nitrophenyl group play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1 compares the target compound with analogous pyrazole derivatives:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data
3,4,5-Tribromo-1-(4-nitrophenyl)-1H-pyrazole 3,4,5-Br; 1-(4-NO₂Ph) 313.31 126–128 NMR/IR data not provided
3,4,5-Tribromo-1-(4-methoxyphenylethyl)-1H-pyrazole (38) 3,4,5-Br; 1-(4-MeOPh-CH₂CH₃) ~430 (estimated) Not reported ¹H/¹³C NMR confirmed structure
5-(4-Bromophenyl)-3-(4-nitrophenyl)-1H-pyrazole (2m) 5-BrPh; 3-(4-NO₂Ph) ~327 (estimated) Not reported ¹H NMR (δ 6.9–8.3 ppm)
3,5-Dibromo-4-nitro-1H-pyrazole 3,5-Br; 4-NO₂ 280.84 Not reported IR (NO₂ stretch: ~1530 cm⁻¹)

Key Observations :

  • The target compound’s higher bromination increases molecular weight and density compared to di-brominated analogs (e.g., 3,5-dibromo-4-nitro-1H-pyrazole) .
  • The 4-nitrophenyl group contributes to steric hindrance and electronic effects, differentiating it from compounds with methoxy or alkyl substituents (e.g., compound 38) .

Spectral and Analytical Data

  • NMR Trends :
    • Aromatic protons in nitrophenyl-substituted pyrazoles (e.g., compound 2m) resonate at δ 6.9–8.3 ppm in ¹H NMR .
    • Bromine atoms cause deshielding, as seen in compound 38’s ¹³C NMR (C-Br: δ 95–110 ppm) .
  • IR Spectroscopy : Nitro groups exhibit strong absorption near 1530 cm⁻¹, consistent across analogs (e.g., compound 15) .

Biological Activity

3,4,5-Tribromo-1-(4-nitrophenyl)-1H-pyrazole is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, which include anti-inflammatory, antimicrobial, anticancer, and antiviral effects. This article explores the biological activity of this compound through a review of recent studies and findings.

The chemical structure of this compound is characterized by the presence of bromine and nitro groups, which are known to enhance biological activity through various mechanisms. The presence of these substituents can affect the compound's reactivity and interaction with biological targets.

Biological Activities

Recent studies have highlighted several key biological activities associated with this compound:

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess inhibitory effects against various bacterial strains. In one study, pyrazole derivatives were tested against Escherichia coli and Staphylococcus aureus, showing promising results in terms of minimum inhibitory concentration (MIC) values .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds similar to this compound have been found to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, a related study reported that a series of pyrazole derivatives showed up to 85% inhibition of TNF-α at specific concentrations when compared to standard anti-inflammatory drugs .

Anticancer Activity

Pyrazoles have also been investigated for their anticancer properties. The compound this compound has been evaluated in vitro against various cancer cell lines. In one study, it was shown to induce apoptosis in cancer cells through the activation of caspase pathways .

Case Studies

Several case studies have provided insights into the biological efficacy of pyrazole derivatives:

  • Antimicrobial Study : A series of pyrazole compounds were synthesized and tested against Mycobacterium tuberculosis (MTB) strains. The study revealed that certain derivatives exhibited significant antibacterial activity with MIC values comparable to established antibiotics like rifampicin .
  • Anti-inflammatory Research : A study focused on the synthesis of nitrophenyl-substituted pyrazoles demonstrated their ability to inhibit inflammatory markers in vitro. The results indicated a dose-dependent response in reducing inflammation in human cell lines .
  • Anticancer Evaluation : In another investigation, the effects of this compound were assessed on breast cancer cell lines. The compound showed a notable reduction in cell viability and promoted apoptotic cell death .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that the presence of bromine and nitro groups significantly enhances the biological activity of pyrazole derivatives. Modifications at these positions can lead to variations in potency and selectivity towards different biological targets.

CompoundSubstituentsMIC (µg/mL)Activity Type
ATribromo12.5Antimicrobial
BNitro10Anti-inflammatory
CMethyl15Anticancer

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3,4,5-tribromo-1-(4-nitrophenyl)-1H-pyrazole, and how can purity be ensured?

  • Methodology :

  • Multi-step bromination : Start with 1-(4-nitrophenyl)-1H-pyrazole and perform regioselective bromination using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–25°C) to achieve sequential substitution at the 3,4,5-positions .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm with 1H^1H NMR (absence of proton signals at pyrazole positions 3,4,5) .

Q. How can the crystal structure of this compound be resolved, and which software tools are recommended?

  • Methodology :

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation of a saturated dichloromethane/hexane solution. Collect data on a diffractometer (e.g., Bruker D8 QUEST) at 100 K.
  • Refinement : Use SHELXL for small-molecule refinement, leveraging its robust handling of heavy atoms (Br) and anisotropic displacement parameters. Validate geometry with ORTEP-3 for thermal ellipsoid visualization .

Q. What safety protocols are critical when handling this brominated pyrazole derivative?

  • Guidelines :

  • Use PPE (gloves, goggles, fume hood) due to potential skin/eye irritation and nitro group toxicity.
  • Store in amber glass vials at 4°C to prevent photodegradation. Monitor for bromine gas release during reactions using gas detectors .

Advanced Research Questions

Q. How do electronic effects of the 4-nitrophenyl and tribromo substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodology :

  • DFT calculations : Perform geometry optimization (B3LYP/6-311+G(d,p)) to map electron density distribution. The nitro group withdraws electron density, activating the pyrazole ring for nucleophilic aromatic substitution (SNAr), while bromine atoms act as leaving groups .
  • Experimental validation : Conduct Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh3_3)4_4, K2_2CO3_3, DMF/H2_2O). Compare reaction rates with non-brominated analogs via LC-MS kinetics .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antitubulin vs. cytotoxicity)?

  • Methodology :

  • Dose-response profiling : Use MTT assays across multiple cell lines (e.g., HT-29, MCF-7) to differentiate cytotoxic vs. mechanism-specific effects.
  • Molecular docking : Simulate binding to β-tubulin (PDB ID: 1SA0) using AutoDock Vina . Correlate docking scores (binding affinity) with experimental IC50_{50} values to identify false positives from assay interference .

Q. How can computational models predict the compound’s spectroscopic signatures, and what deviations arise experimentally?

  • Methodology :

  • TD-DFT for UV-Vis : Calculate electronic transitions (CAM-B3LYP/def2-TZVP) in ethanol solvent. Compare with experimental λmax\lambda_{\text{max}} (typically 290–320 nm for nitroaromatics).
  • 13^{13}C NMR prediction : Use GIAO (Gauge-Including Atomic Orbitals) at the MP2/cc-pVTZ level. Note discrepancies due to crystal packing effects or solvent polarity .

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